molecular formula C21H22ClN3O B11524468 2-(2-chlorophenyl)-3-(cycloheptylideneamino)-2,3-dihydroquinazolin-4(1H)-one

2-(2-chlorophenyl)-3-(cycloheptylideneamino)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11524468
M. Wt: 367.9 g/mol
InChI Key: XDLSZDRHOMMHOA-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-3-(cycloheptylideneamino)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a cycloheptylideneamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-3-(cycloheptylideneamino)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl group and the cycloheptylideneamino substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-3-(cycloheptylideneamino)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-3-(cycloheptylideneamino)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3-(cycloheptylideneamino)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorophenyl cyclopentyl ketone
  • 2-chlorophenyl cyclopentyl methanone
  • o-chlorophenyl cyclopentyl ketone

Uniqueness

Compared to similar compounds, 2-(2-chlorophenyl)-3-(cycloheptylideneamino)-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique structure, which imparts distinct chemical and biological properties. Its quinazolinone core and cycloheptylideneamino substituent contribute to its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C21H22ClN3O

Molecular Weight

367.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-(cycloheptylideneamino)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H22ClN3O/c22-18-13-7-5-11-16(18)20-23-19-14-8-6-12-17(19)21(26)25(20)24-15-9-3-1-2-4-10-15/h5-8,11-14,20,23H,1-4,9-10H2

InChI Key

XDLSZDRHOMMHOA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl)CC1

Origin of Product

United States

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